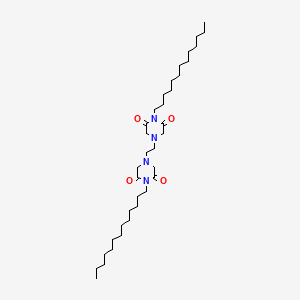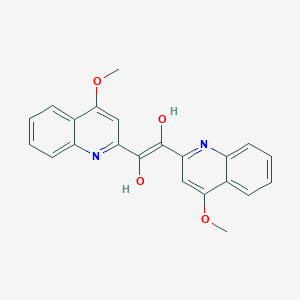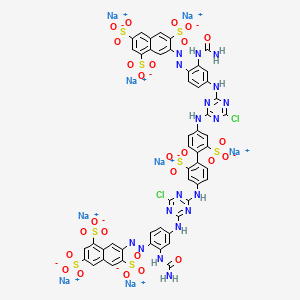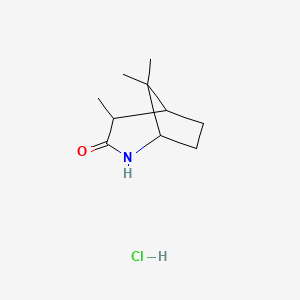
4,4'-(Ethane-1,2-diyl)bis(1-tridecylpiperazine-2,6-dione)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(Ethane-1,2-diyl)bis(1-tridecylpiperazine-2,6-dione) is a complex organic compound characterized by its unique structure, which includes two piperazine-2,6-dione rings connected by an ethane-1,2-diyl bridge and extended with tridecyl chains
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Ethane-1,2-diyl)bis(1-tridecylpiperazine-2,6-dione) typically involves the reaction of piperazine derivatives with ethane-1,2-diyl linkers under controlled conditions. One common method involves the use of 1,2-dibromoethane as a starting material, which reacts with piperazine in the presence of a base to form the desired compound. The reaction is usually carried out in an organic solvent such as methylbenzene at elevated temperatures (around 110°C) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(Ethane-1,2-diyl)bis(1-tridecylpiperazine-2,6-dione) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperazine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperazine-2,6-dione oxides, while substitution reactions can introduce various functional groups onto the piperazine rings.
Applications De Recherche Scientifique
4,4’-(Ethane-1,2-diyl)bis(1-tridecylpiperazine-2,6-dione) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in drug design and development.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4,4’-(Ethane-1,2-diyl)bis(1-tridecylpiperazine-2,6-dione) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The ethane-1,2-diyl bridge and tridecyl chains contribute to its ability to penetrate cell membranes and interact with intracellular targets. Pathways involved may include signal transduction and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-(Ethane-1,2-diyl)bis(2,6-dibromoaniline): Similar in having an ethane-1,2-diyl bridge but differs in the functional groups attached to the aromatic rings.
4,4’-(Ethane-1,2-diyl)bis(2,3,6-trimethoxyphenol): Another compound with an ethane-1,2-diyl bridge, but with different substituents on the phenol rings.
1,2-Bis(4-pyridyl)ethane: Contains an ethane-1,2-diyl bridge but with pyridyl groups instead of piperazine rings.
Uniqueness
4,4’-(Ethane-1,2-diyl)bis(1-tridecylpiperazine-2,6-dione) is unique due to its combination of piperazine-2,6-dione rings and long tridecyl chains, which confer specific chemical and physical properties. This structure allows for versatile applications in various fields, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
66276-89-9 |
|---|---|
Formule moléculaire |
C36H66N4O4 |
Poids moléculaire |
618.9 g/mol |
Nom IUPAC |
4-[2-(3,5-dioxo-4-tridecylpiperazin-1-yl)ethyl]-1-tridecylpiperazine-2,6-dione |
InChI |
InChI=1S/C36H66N4O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-39-33(41)29-37(30-34(39)42)27-28-38-31-35(43)40(36(44)32-38)26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3 |
Clé InChI |
YPGVXUAPOMHCSF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCN1C(=O)CN(CC1=O)CCN2CC(=O)N(C(=O)C2)CCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



silane](/img/structure/B14479404.png)
![3-Bromo-5-methyl-3-[(trimethylsilyl)methyl]hexan-2-one](/img/structure/B14479405.png)




![1-[(Heptafluoropropyl)sulfanyl]-4-methylbenzene](/img/structure/B14479422.png)




![5,7-Diphenyl-2,3,7,7a,8,9,10,11-octahydro[1,3]oxazolo[2,3-j]quinoline](/img/structure/B14479454.png)

